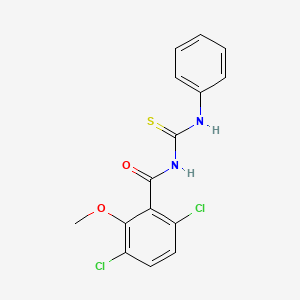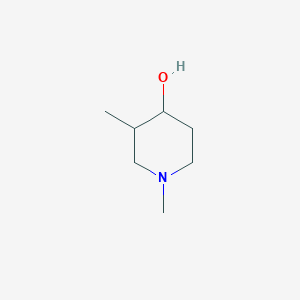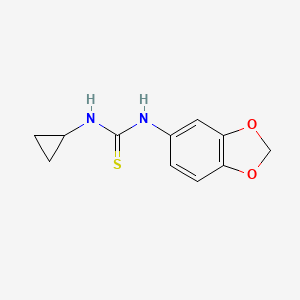![molecular formula C25H28FN3O3 B11065502 1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B11065502.png)
1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine derivative: This involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions.
Spiro compound formation: The piperazine derivative is then reacted with a suitable indole derivative to form the spiro compound.
Final coupling: The final step involves coupling the spiro compound with a benzodioxole derivative under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-2’(1’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-2’(1’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the brain or other tissues.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channels to alter cellular activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)piperazine: A simpler analogue with similar pharmacological properties.
Indole derivatives: Compounds with similar indole structures that exhibit a range of biological activities.
Uniqueness
1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3’-indol]-2’(1’H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H28FN3O3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,3'-indole]-2'-one |
InChI |
InChI=1S/C25H28FN3O3/c26-19-8-2-4-10-21(19)28-15-13-27(14-16-28)17-29-20-9-3-1-7-18(20)25(24(29)30)31-22-11-5-6-12-23(22)32-25/h1-4,7-10,22-23H,5-6,11-17H2 |
InChI Key |
NWXDETRUVRPHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)OC3(O2)C4=CC=CC=C4N(C3=O)CN5CCN(CC5)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide](/img/structure/B11065421.png)
![Acetamide, N-furan-2-ylmethyl-2-(4-morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-](/img/structure/B11065426.png)
![6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065427.png)
![N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11065432.png)

![2-(diethylamino)ethyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B11065446.png)
![8,9-dichloro-2,3,4-trifluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11065461.png)
![2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11065463.png)

![4-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11065481.png)


![Cyclopropanecarboxamide, N-[5-[(cyclopropylcarbonyl)amino]-4-methyl-2-(2-oxo-1-pyrrolidinyl)phenyl]-](/img/structure/B11065495.png)
![methyl 4-oxo-3-(pyridin-3-yl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11065501.png)
